2-ethylbut-2-enenitrile

Description

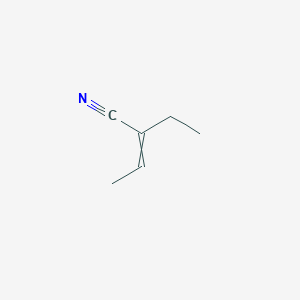

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPQPBRWBXBMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organic Synthesis and Chemical Research

Significance of α,β-Unsaturated Nitriles in Modern Organic Chemistry

Alpha,beta-unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a nitrile group. This structural arrangement imparts unique chemical properties that make them valuable intermediates in a wide array of chemical transformations. Their utility stems from the electrophilic nature of the β-carbon and the versatility of the nitrile group, which can be converted into various other functional groups such as amines, carboxylic acids, amides, and ketones. chemicalbook.com

These compounds are pivotal building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. They readily participate in crucial carbon-carbon bond-forming reactions, most notably the Michael addition, where a nucleophile adds to the β-position of the unsaturated system. rsc.org This reactivity allows for the construction of more elaborate molecular frameworks. Furthermore, α,β-unsaturated nitriles are employed in cycloaddition reactions and as precursors for various heterocyclic compounds. The reactivity of this class of compounds can be finely tuned by the substituents on the double bond, influencing both steric and electronic effects during reactions.

Historical Development and Evolution of Research on Related Compounds

The history of nitriles dates back to 1782, with the synthesis of hydrogen cyanide. The systematic study of this class of compounds progressed through the 19th century, with significant developments in their synthesis and understanding of their chemical nature. The term "nitrile" itself was coined in 1844.

Research into α,β-unsaturated nitriles, a specific subset of this family, gained momentum with the broader development of synthetic methodologies in organic chemistry. Early work focused on condensation reactions to form the carbon-carbon double bond, and subsequent investigations explored the rich reactivity of the conjugated system. The development of stereoselective synthesis techniques in the latter half of the 20th century was a significant milestone, enabling chemists to control the geometry of the double bond and the stereochemistry of subsequent reactions. While specific historical accounts of 2-ethylbut-2-enenitrile (B2705576) are not prominent in the literature, its study is an extension of the broader and ongoing research into the synthesis and application of α,β-unsaturated nitriles.

Structural Features and Electronic Configuration of this compound relevant to Reactivity

The chemical behavior of this compound is dictated by its specific structural and electronic arrangement. As an α,β-unsaturated nitrile, the key feature is the conjugation between the p-orbitals of the carbon-carbon double bond and the pi-system of the nitrile group. This conjugation leads to a delocalization of electron density across the C=C-C≡N system.

The presence of the electron-withdrawing nitrile group polarizes the molecule, creating a partial positive charge (δ+) on the β-carbon and a partial negative charge on the nitrogen atom. This electronic distribution makes the β-carbon highly susceptible to attack by nucleophiles.

In this compound, the substituents on the double bond are a methyl group at the β-position and an ethyl group at the α-position. The ethyl group at the α-position provides some steric hindrance around the α-carbon and the nitrile group. Electronically, alkyl groups like ethyl and methyl are weakly electron-donating, which can slightly modulate the reactivity of the double bond compared to unsubstituted or aryl-substituted α,β-unsaturated nitriles. The specific geometry of the substituents around the double bond (E/Z isomerism) will also play a crucial role in determining the molecule's reactivity and how it interacts with other reactants.

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9N | PubChem nih.gov |

| Molecular Weight | 95.14 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 95.073499291 Da | PubChem nih.gov |

| Monoisotopic Mass | 95.073499291 Da | PubChem nih.gov |

| Topological Polar Surface Area | 23.8 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

Synthetic Pathways and Methodological Advancements for 2 Ethylbut 2 Enenitrile

Classical and Established Synthetic Routes

Traditional methods for constructing the carbon-carbon double bond in 2-ethylbut-2-enenitrile (B2705576) rely on well-established name reactions that involve the condensation of a ketone with a carbanion stabilized by a nitrile group.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, the carbonyl component is diethyl ketone. The active methylene compound would be a molecule containing a CH₂ group flanked by two electron-withdrawing groups, one of which must be a nitrile. Common reagents for this purpose include malononitrile (B47326) or cyanoacetic acid. wikipedia.org

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine (B6355638) or ammonium (B1175870) acetate), to facilitate the deprotonation of the active methylene compound without causing self-condensation of the ketone. wikipedia.orgorientjchem.org The mechanism involves the formation of a carbanion from the active methylene compound, which then performs a nucleophilic attack on the carbonyl carbon of diethyl ketone. The resulting β-hydroxy intermediate subsequently undergoes dehydration, often spontaneously, to yield the final α,β-unsaturated product, this compound. orientjchem.org If malonic acid is used in a solvent like pyridine (B92270), the reaction can be followed by decarboxylation in what is known as the Doebner modification. wikipedia.org

Table 1: Representative Catalysts and Conditions for Knoevenagel Condensation This table presents general conditions for the Knoevenagel condensation of carbonyls with active methylene compounds, applicable to the synthesis of this compound.

| Catalyst | Active Methylene Compound | Solvent | Temperature | Typical Yield |

| Piperidine | Malononitrile | Ethanol | Reflux | High |

| Ammonium Acetate (B1210297) | Malononitrile | Toluene (with Dean-Stark) | Reflux | Good to High |

| α-Tricalcic Phosphate (B84403) | Malononitrile | None (Solvent-free) | Room Temp | High sciensage.info |

| Basic Ionic Liquids | Malononitrile | Ionic Liquid | Room Temp | Excellent orientjchem.org |

Wittig-type Reactions and Modifications

The Wittig reaction provides a powerful and widely used method for converting ketones and aldehydes into alkenes. wikipedia.orglibretexts.org To synthesize this compound, diethyl ketone is reacted with a phosphorus ylide bearing a cyano group, known as a Wittig reagent. libretexts.org The most common ylide for this purpose is cyanomethylenetriphenylphosphorane.

This ylide is typically prepared by reacting triphenylphosphine (B44618) with a haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile) to form a phosphonium (B103445) salt. masterorganicchemistry.com Subsequent treatment of the salt with a strong base, such as n-butyllithium or sodium amide, deprotonates the carbon adjacent to the phosphorus, generating the nucleophilic ylide. libretexts.orgmasterorganicchemistry.com The reaction of the ylide with diethyl ketone proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.org This intermediate rapidly decomposes to give the desired alkene, this compound, and a molecule of triphenylphosphine oxide. libretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org However, Wittig reactions involving stabilized ylides (such as those with a cyano group) often show low stereoselectivity, potentially yielding a mixture of (E) and (Z) isomers. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wikipedia.orgdiva-portal.org It is one of the most reliable methods for the stereocontrolled synthesis of alkenes and is particularly effective for producing α,β-unsaturated nitriles. researchgate.netresearchgate.net In this approach, diethyl ketone is treated with the carbanion generated from a cyanomethylphosphonate ester, such as diethyl (cyanomethyl)phosphonate.

The HWE reaction offers several advantages over the classical Wittig reaction. The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding phosphorus ylides, and the dialkyl phosphate byproduct is water-soluble, simplifying purification. diva-portal.org Crucially, the HWE reaction with stabilized phosphonates typically provides high stereoselectivity, yielding predominantly the (E)-alkene. wikipedia.orgresearchgate.net The reaction is initiated by deprotonating the phosphonate with a base (e.g., sodium hydride, lithium hydroxide (B78521), or potassium carbonate) to form the nucleophilic carbanion, which then adds to the diethyl ketone. researchgate.netacs.org The resulting intermediate eliminates the dialkyl phosphate to form the C=C double bond. wikipedia.org

Table 2: Conditions for HWE Synthesis of α,β-Unsaturated Nitriles This table summarizes various conditions for the HWE reaction, applicable to the synthesis of this compound, highlighting the stereochemical control.

| Phosphonate Reagent | Base | Solvent | Temperature | Typical Selectivity | Reference |

| Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | Tetrahydrofuran (THF) | Room Temp | High (E)-selectivity | researchgate.net |

| Diethyl (cyanomethyl)phosphonate | NaH | THF | 0 °C to Room Temp | Predominantly (E) | acs.org |

| Diethyl (cyanomethyl)phosphonate | K₂CO₃ | Acetonitrile (B52724) | Reflux | Good (E)-selectivity | acs.org |

| Diethyl (cyanomethyl)phosphonate | DBU | Acetonitrile | Room Temp | High (E)-selectivity | rsc.org |

Catalytic Synthesis Methodologies

Modern synthetic chemistry increasingly favors catalytic methods, which can offer higher efficiency, milder reaction conditions, and reduced waste compared to stoichiometric reactions.

Organocatalytic Approaches to α,β-Unsaturated Nitriles

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in synthesis. rsc.org For the preparation of α,β-unsaturated nitriles, organocatalytic methods often follow a Knoevenagel-type pathway but employ novel catalysts that can operate under very mild conditions. acs.org

For example, strong nonionic Lewis bases have been shown to directly catalyze the condensation of aldehydes and ketones with acetonitrile or benzyl (B1604629) cyanide at moderate temperatures (40–50 °C) to afford α,β-unsaturated nitriles in high yields. acs.org This approach would involve the direct reaction of diethyl ketone with a simple nitrile source like acetonitrile, activated by the organocatalyst. Such methods avoid the use of metals and often proceed with high efficiency, representing a green and sustainable alternative to classical routes. acs.orgorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a crucial step towards developing more sustainable chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific studies on this compound are limited, general strategies for greener synthesis of α,β-unsaturated nitriles can be extrapolated.

Solvent-Free and Aqueous Media Syntheses

A significant advancement in green chemistry is the move away from volatile organic solvents (VOCs) towards solvent-free conditions or the use of water as a reaction medium.

Solvent-Free Approaches: The Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, can be adapted for the synthesis of α,β-unsaturated nitriles under solvent-free conditions. For instance, the reaction of an aldehyde with an active methylene compound like cyanoacetamide can be facilitated by microwave irradiation in the presence of a catalyst such as sodium acetate, often leading to rapid and high-yielding reactions. rsc.org This approach eliminates the need for organic solvents, reduces reaction times, and simplifies product isolation.

Another solvent-free method involves the use of deep eutectic solvents (DES) as catalysts. These are mixtures of solids that form a liquid at a certain temperature and can act as both solvent and catalyst. For example, a choline (B1196258) chloride-zinc chloride DES has been used to catalyze the synthesis of α-cyanophosphonates, which are precursors to α,β-unsaturated nitriles. anu.edu.au

Aqueous Media Syntheses: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. One-pot Wittig reactions in aqueous media have been developed for the synthesis of α,β-unsaturated nitriles. nih.gov These reactions, often carried out in refluxing water with a suitable base and phase-transfer catalyst, can produce the desired products in good yields. nih.gov The use of water as a solvent not only enhances the safety profile of the reaction but can also influence selectivity.

Furthermore, the aza-Michael reaction of amines with α,β-unsaturated nitriles, a potential subsequent reaction for this compound, has been efficiently catalyzed by ceric ammonium nitrate (B79036) in water, demonstrating the compatibility of this functional group with aqueous conditions. amazonaws.com

The table below illustrates potential green synthetic approaches applicable to this compound based on analogous reactions.

| Reaction Type | Catalyst/Conditions | Solvent | Advantages |

| Knoevenagel Condensation | Microwave irradiation, Sodium Acetate | Solvent-Free | Rapid, High Yield, Reduced Waste |

| Wittig Reaction | PPh₃, LiOH, LiCl | Water | Environmentally Benign, High Yield |

| Deep Eutectic Solvent Catalysis | Choline chloride-zinc chloride | Solvent-Free | Recyclable Catalyst, Mild Conditions |

Atom Economy and Efficiency Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net Reactions with high atom economy are desirable as they generate less waste.

For the synthesis of nitriles, certain methods are inherently more atom-economical than others. For example, the direct dehydration of amides or aldoximes to nitriles has a high atom economy as the only byproduct is water. In contrast, reactions that utilize stoichiometric reagents, such as some variations of the Wittig reaction that produce triphenylphosphine oxide as a byproduct, have lower atom economy. scribd.com

Catalytic methods are generally preferred for improving atom economy. A ruthenium-catalyzed redox-neutral synthesis of amides from alcohols and nitriles demonstrates complete atom economy, showcasing the potential for highly efficient transformations involving the nitrile group. researchgate.net While this is a reaction of a nitrile rather than its synthesis, it highlights the drive towards atom-economical processes in this chemical space.

The table below provides a conceptual comparison of the atom economy for different hypothetical synthetic routes to this compound.

| Synthetic Route (Conceptual) | Byproducts | Atom Economy |

| Dehydration of 2-ethylbut-2-enamide (B14569174) | H₂O | High |

| Wittig reaction of propanal with a cyanomethylphosphonium ylide | Triphenylphosphine oxide | Low |

| Knoevenagel condensation of propanal with cyanoacetic acid followed by decarboxylation | H₂O, CO₂ | Moderate |

Stereoselective Synthesis of this compound Isomers (E/Z)

The double bond in this compound can exist as two geometric isomers, (E) and (Z). The control of this stereochemistry is a significant aspect of its synthesis, as the biological activity and physical properties of the isomers can differ.

Control of Geometric Isomerism in Alkenenitrile Formation

Several synthetic strategies allow for the control of E/Z isomerism in the formation of α,β-unsaturated nitriles.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for olefination that generally favors the formation of the (E)-isomer. google.com This reaction involves the use of a phosphonate-stabilized carbanion. By modifying the phosphonate reagent and reaction conditions, the stereochemical outcome can be influenced. For example, the use of certain phosphonates with electron-withdrawing groups under specific conditions (Still-Gennari modification) can lead to the preferential formation of the (Z)-isomer. A study on the synthesis of E-α,β-unsaturated β-boryl nitriles utilized the HWE reaction to achieve high E-selectivity.

Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used. Stabilized ylides, which would be required for the synthesis of an α,β-unsaturated nitrile, typically yield the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer. The choice of solvent and the presence of lithium salts can also influence the E/Z ratio.

Knoevenagel Condensation: The Knoevenagel condensation can also be tuned to favor a particular isomer. The stereochemical outcome can be influenced by the choice of catalyst (e.g., base), solvent, and reaction temperature. For instance, studies on the synthesis of 3-benzylidene oxindoles have shown that the E/Z ratio can be shifted by altering the reaction conditions or through post-synthesis isomerization.

Cross-Metathesis: Catalytic cross-metathesis using molybdenum-based catalysts has been shown to be a versatile method for preparing both (Z)- and (E)-isomers of di- and tri-substituted alkenyl nitriles with high stereoisomeric purity.

The following table summarizes methods for controlling the geometric isomerism in the synthesis of α,β-unsaturated nitriles, which could be applied to this compound.

| Method | Typical Selectivity | Factors Influencing Selectivity |

| Horner-Wadsworth-Emmons | (E)-isomer favored | Structure of phosphonate, reaction conditions (e.g., Still-Gennari for Z) |

| Wittig Reaction | (E)-isomer with stabilized ylides | Ylide stability, solvent, presence of salts |

| Knoevenagel Condensation | Varies | Catalyst, solvent, temperature |

| Catalytic Cross-Metathesis | Tunable (E or Z) | Catalyst choice (e.g., Molybdenum-based MAC complexes) |

Mechanistic Insights into Chemical Transformations of 2 Ethylbut 2 Enenitrile

Nucleophilic Addition Reactions

The electron-withdrawing nature of the nitrile group in 2-ethylbut-2-enenitrile (B2705576) polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its participation in nucleophilic addition reactions.

Michael Addition Pathways and Regioselectivity

This compound is an archetypal Michael acceptor. wikipedia.orgmasterorganicchemistry.com The Michael reaction, a type of conjugate addition, involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.comlibretexts.orgoxfordsciencetrove.com The regioselectivity of this reaction is governed by the principle of vinylogy, where the electronic effect of the nitrile group is transmitted through the conjugated π-system, activating the β-carbon towards nucleophilic attack.

The mechanism of the Michael addition to this compound commences with the attack of a nucleophile (the Michael donor) at the β-carbon. This leads to the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group. wikipedia.orglibretexts.org Subsequent protonation of this intermediate, typically by a protic solvent or upon workup, yields the final saturated addition product. libretexts.org

The regioselectivity, favoring 1,4-addition over the alternative 1,2-addition (direct attack at the nitrile carbon), is influenced by the nature of the nucleophile. "Soft" nucleophiles, which are generally larger, more polarizable, and less basic, preferentially undergo 1,4-addition. chemistrysteps.com This is attributed to the better orbital overlap between the highest occupied molecular orbital (HOMO) of the soft nucleophile and the lowest unoccupied molecular orbital (LUMO) of the α,β-unsaturated nitrile, which has a larger coefficient on the β-carbon. In contrast, "hard" nucleophiles, which are smaller, less polarizable, and more basic, may favor 1,2-addition.

Conjugate Addition with Various Nucleophiles

A wide array of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated nitriles like this compound. masterorganicchemistry.comlibretexts.org The success and conditions of these reactions depend on the nucleophilicity and steric bulk of the attacking species.

Commonly employed nucleophiles include:

Enolates: Stabilized carbanions derived from compounds with acidic α-hydrogens, such as malonic esters, β-keto esters, and β-diketones, are classic Michael donors. wikipedia.orglibretexts.orglibretexts.org

Organocuprates (Gilman Reagents): These are soft organometallic nucleophiles that are particularly effective for the 1,4-addition of alkyl and aryl groups. chemistrysteps.com

Amines: Primary and secondary amines can add to the β-position to form β-amino nitriles. youtube.comorganic-chemistry.org

Thiols: Thiolates are excellent soft nucleophiles and readily undergo conjugate addition. masterorganicchemistry.com

Cyanide: The cyanide ion can also act as a nucleophile, leading to the formation of dinitriles. libretexts.org

The following table provides a summary of various nucleophiles and their expected conjugate addition products with this compound.

| Nucleophile (Donor) | Reagent Example | Product Type |

| Malonate Ester Enolate | Diethyl malonate / NaOEt | Diethyl 2-(1-cyano-1-ethylpropyl)malonate |

| Gilman Reagent | Lithium dimethylcuprate (Li(CH₃)₂Cu) | 3,3-Dimethyl-2-ethylbutanenitrile |

| Secondary Amine | Diethylamine | 3-(Diethylamino)-2-ethylbutanenitrile |

| Thiolate | Sodium thiophenoxide | 2-Ethyl-3-(phenylthio)butanenitrile |

Stereochemical Outcomes of Additions

The nucleophilic addition to this compound can lead to the formation of a new stereocenter at the β-carbon, and potentially at the α-carbon if a new substituent is introduced there. libretexts.org The stereochemical course of the reaction is influenced by several factors, including the geometry of the starting alkene (which is fixed in this case), the nature of the nucleophile, and the reaction conditions.

During the addition, the hybridization of the β-carbon changes from sp² to sp³. The incoming nucleophile can approach the planar double bond from either the Re or Si face. In the absence of any chiral influence (e.g., a chiral catalyst or auxiliary), the attack from either face is equally probable, leading to a racemic mixture of the two enantiomers. numberanalytics.com

However, if a chiral center is already present in the nucleophile or if a chiral catalyst is employed, diastereoselective or enantioselective addition can be achieved. The stereochemical outcome is then determined by the transition state energies, where steric and electronic interactions favor the approach from one face over the other. For instance, the Felkin-Anh model can often predict the stereoselectivity of nucleophilic additions to α-chiral carbonyls and related systems. While not directly applicable to the alkene itself, similar steric and electronic arguments would apply in the transition state of the addition to this compound if a chiral center were nearby.

Cycloaddition Chemistry of the Conjugated System

The carbon-carbon double bond in this compound can also participate as a dipolarophile in cycloaddition reactions, providing a route to five-membered heterocyclic rings.

[3+2] Dipolar Cycloadditions with Nitrile Oxides and Related Dipoles

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles. uchicago.eduresearchgate.net In this reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the C=C bond of this compound) in a concerted fashion. nih.gov Nitrile oxides (R-C≡N⁺-O⁻) are common 1,3-dipoles used for the synthesis of 2-isoxazolines. mdpi.comresearchgate.net

The reaction involves the in-situ generation of the nitrile oxide, often from an aldoxime via oxidation or from a hydroximoyl halide via dehydrohalogenation. nih.gov The nitrile oxide then reacts with this compound to form a 2-isoxazoline ring.

Regio- and Stereoselectivity in Isoxazoline (B3343090) Formation

The [3+2] cycloaddition of a nitrile oxide to an alkene can theoretically yield two regioisomers and multiple stereoisomers.

Regioselectivity: The regiochemical outcome is primarily governed by the electronic properties of the reactants, specifically the frontier molecular orbitals (FMOs). nih.govmdpi.com The reaction can be under either HOMO(dipole)-LUMO(dipolarophile) control or HOMO(dipolarophile)-LUMO(dipole) control. For electron-deficient alkenes like this compound, the reaction is typically controlled by the interaction of the high-energy HOMO of the nitrile oxide with the low-energy LUMO of the alkene. The regioselectivity is determined by the matching of the larger and smaller orbital coefficients of the interacting termini of the dipole and dipolarophile. Generally, this leads to the formation of the 5-substituted isoxazoline, where the oxygen of the nitrile oxide adds to the β-carbon of the unsaturated nitrile. nih.gov However, steric factors can also influence the regioselectivity, especially with bulky substituents on either reactant. nih.govclockss.org

Stereoselectivity: The [3+2] cycloaddition is a concerted, suprafacial-suprafacial process. This means that the stereochemistry of the alkene is retained in the product. Since this compound is a trisubstituted alkene, the cycloaddition will generate two new stereocenters in the isoxazoline ring (at C4 and C5). The approach of the nitrile oxide to the Re or Si face of the alkene will determine the relative stereochemistry of the substituents on the newly formed ring. In the absence of any directing groups, a mixture of diastereomers may be formed. Asymmetric catalysis, often employing chiral Lewis acids, can be used to control the facial selectivity of the cycloaddition, leading to the enantioselective synthesis of isoxazolines. bohrium.comchemrxiv.org

The following table illustrates the expected major regioisomer from the [3+2] cycloaddition of benzonitrile (B105546) oxide with this compound.

| Reactants | Dipole | Dipolarophile | Major Regioisomeric Product |

| Benzonitrile Oxide + this compound | Ph-CNO | Et(Me)C=C(H)CN | 3-Phenyl-4-ethyl-4-methyl-5-cyano-2-isoxazoline |

Computational Studies of Cycloaddition Transition States

While specific computational studies exclusively targeting this compound are not widely documented in available literature, extensive research on analogous α,β-unsaturated nitriles provides significant insights. Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of cycloaddition reactions, offering a detailed view of the transition state (TS) structures and energetics. nih.govgrowingscience.com For reactions like the Diels-Alder or [2+2] cycloadditions, DFT can predict whether the mechanism is concerted or stepwise, and can rationalize the observed regioselectivity and stereoselectivity.

Studies on related molecules, such as 2-methylbut-2-enenitrile, indicate that the nitrile group plays a crucial role in stabilizing cycloaddition transition states. Quantum mechanical calculations have shown that the electron-withdrawing nature of the nitrile group can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), affecting the kinetics of the reaction. semanticscholar.org These computational models are essential for understanding the electronic and steric factors that govern the formation of cyclic products. For instance, in a [3+2] cycloaddition involving a thionitrone and nitroethene, DFT calculations at the B3LYP/6-31G(d) level were able to predict the favored regioisomeric product by analyzing the transition state energies. growingscience.com Similar methodologies would be invaluable in predicting the behavior of this compound in related reactions.

Diels-Alder Reactions and Other [4+2] Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. sigmaaldrich.comebsco.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). chadsprep.com Due to its α,β-unsaturated nitrile structure, this compound is expected to function as a dienophile. The electron-withdrawing nitrile group activates the double bond towards reaction with electron-rich dienes. chadsprep.com

The general mechanism of the Diels-Alder reaction is a concerted, pericyclic process that proceeds through a single cyclic transition state. sigmaaldrich.com This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. williams.edu While the reaction can be purely thermal, it is often catalyzed by Lewis acids, which coordinate to the electron-withdrawing group of the dienophile, lowering the energy of its LUMO and accelerating the reaction. Although specific examples involving this compound are not prominent in the surveyed literature, its participation in such reactions is a fundamental aspect of the reactivity of α,β-unsaturated nitriles. The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a variation used to synthesize six-membered heterocyclic rings. sigmaaldrich.com

| Diels-Alder Reaction Parameters | Description |

| Reactant Type | Diene + Dienophile |

| Product | Substituted Cyclohexene |

| Mechanism | Concerted [4+2] Cycloaddition |

| Role of this compound | Dienophile |

| Activating Group | Nitrile (-CN) |

[2+2] Photocycloaddition Studies

The [2+2] photocycloaddition is a characteristic reaction of alkenes that leads to the formation of cyclobutane (B1203170) rings upon exposure to ultraviolet (UV) light. acs.org This reaction is synthetically useful for creating strained four-membered rings, which can be intermediates for further transformations. researchgate.net The mechanism of the [2+2] photocycloaddition of enones (structurally related to α,β-unsaturated nitriles) with alkenes is generally a stepwise process. wikipedia.org It begins with the photoexcitation of the unsaturated system to a short-lived singlet excited state, followed by intersystem crossing to a more stable triplet state. wikipedia.org This triplet species then interacts with a ground-state alkene to form a triplet diradical intermediate, which, after spin inversion, closes to form the cyclobutane ring. wikipedia.org

While there is extensive literature on [2+2] photocycloadditions in general, specific studies focusing on this compound are scarce. acs.orgresearchgate.net However, based on the known reactivity of similar compounds, it is predicted that this compound would undergo such reactions. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the steric bulk of the ethyl group and the electronic effects of the nitrile group.

Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle, enabling a variety of chemical transformations to produce amides, amines, and various heterocyclic systems.

Hydrolysis and Amidolysis Reactions

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under appropriate conditions. This transformation is a cornerstone of nitrile chemistry. While chemical hydrolysis using strong acids or bases is common, biocatalytic methods using enzymes like nitrilases have gained attention for their mild conditions and high selectivity. researchgate.net

Research on the analogous compound, 2-methylbut-2-enenitrile, has demonstrated the efficacy of enzymatic hydrolysis. Specifically, nitrilase from Acidovorax facilis 72W has been shown to selectively hydrolyze the (E)-isomer of 2-methylbut-2-enenitrile to (E)-2-methylbut-2-enoic acid, leaving the (Z)-isomer unreacted. researchgate.netthieme-connect.de This highlights the potential for highly selective transformations of this compound using biocatalysts.

| Enzyme | Substrate (Analog) | Product | Selectivity | Reference |

| Nitrilase (Acidovorax facilis 72W) | (E/Z)-2-Methylbut-2-enenitrile | (E)-2-Methylbut-2-enoic acid | E-selective | researchgate.netthieme-connect.de |

| Nitrilase (Arabidopsis thaliana) | (E/Z)-Cinnamonitrile | (E)-Cinnamic Acid | E-selective | thieme-connect.de |

Reduction Pathways to Amines

The reduction of the nitrile group provides a direct route to primary amines. This transformation is typically achieved using powerful reducing agents. pressbooks.pub The most common laboratory method involves the use of lithium aluminum hydride (LiAlH₄) in a solvent like dry ether. pressbooks.publibretexts.org This method is highly efficient for converting nitriles to their corresponding primary amines. libretexts.org

Another widely used method is catalytic hydrogenation. savemyexams.com This involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as nickel, platinum, or palladium. savemyexams.com This process also yields the primary amine. These reduction methods convert the C≡N triple bond into a -CH₂-NH₂ group, providing access to 2-ethylbut-2-en-1-amine, a valuable synthetic intermediate.

| Reagent/Catalyst | Reaction Type | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Chemical Reduction | Primary Amine |

| H₂ / Nickel Catalyst | Catalytic Hydrogenation | Primary Amine |

Reactions leading to Heterocyclic Ring Formation (e.g., Pyridines, Pyrroles)

The reactive nature of α,β-unsaturated nitriles makes them valuable precursors for the synthesis of various heterocyclic compounds. One of the most common applications is in the construction of substituted pyridine (B92270) rings. baranlab.org Condensation reactions involving α,β-unsaturated carbonyl compounds or their nitrile analogs with ammonia (B1221849) or amines are a foundational strategy for pyridine synthesis. baranlab.org

For instance, related α-cyanoenamines have been shown to react with copper(II) acetate (B1210297) in the presence of pyridine to form complex indolyl-butenenitrile structures, demonstrating the utility of the butenenitrile backbone in building more complex heterocyclic systems. rsc.orgresearchgate.net While direct examples using this compound are not specified, its structure fits the general template for reactants in various pyridine syntheses, such as variations of the Hantzsch pyridine synthesis or other condensation-based approaches. baranlab.org

Investigations of the Alkene Moiety Reactivity

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the C=C double bond in this compound, rendering it susceptible to a variety of addition reactions. The following sections explore the mechanistic pathways of hydrogenation, halogenation, hydrohalogenation, epoxidation, and dihydroxylation at this site.

The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond, leading to the saturated nitrile, 2-ethylbutanenitrile. This transformation is typically achieved using heterogeneous or homogeneous catalysts.

Mechanism: The reaction generally proceeds via a syn-addition mechanism on the surface of a solid catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The process begins with the adsorption of molecular hydrogen onto the catalyst surface, where it dissociates into atomic hydrogen. The alkene moiety of this compound then coordinates to the metal surface. Subsequently, the adsorbed hydrogen atoms are transferred stepwise to the two carbons of the double bond, resulting in the formation of 2-ethylbutanenitrile. The stereochemistry of this addition is typically syn, meaning both hydrogen atoms add to the same face of the double bond.

Under more forcing conditions, the nitrile group itself can be reduced to a primary amine (2-ethylbutylamine), but selective hydrogenation of the alkene is achievable under controlled conditions.

Table 1: Catalytic Systems for the Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Primary Product |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 25 | 1 | 2-Ethylbutanenitrile |

| PtO₂ (Adam's catalyst) | Acetic Acid | 25 | 3 | 2-Ethylbutanenitrile |

The alkene in this compound readily undergoes addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation Mechanism (e.g., with Br₂): The addition of bromine to this compound proceeds through a mechanism involving a cyclic bromonium ion intermediate. The electron-rich double bond attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. The remaining bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the anti-face. This anti-addition results in the formation of a vicinal dibromide, specifically (2R,3S)- and (2S,3R)-2,3-dibromo-2-ethylbutanenitrile. The electron-withdrawing nitrile group can decrease the nucleophilicity of the double bond, potentially requiring a Lewis acid catalyst to facilitate the reaction.

Hydrohalogenation Mechanism (e.g., with HBr): The hydrohalogenation of this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that is less substituted, and the halide adds to the more substituted carbon. The reaction is initiated by the protonation of the double bond by HBr, leading to the formation of a carbocation intermediate. The stability of the resulting carbocation determines the regioselectivity. In this case, the more stable tertiary carbocation is formed at the carbon bearing the ethyl group. The bromide ion then attacks this carbocation to yield the final product, 2-bromo-2-ethylbutanenitrile. The presence of the electron-withdrawing nitrile group can destabilize the adjacent carbocation, potentially slowing down the reaction compared to unactivated alkenes.

Table 2: Halogenation and Hydrohalogenation of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Br₂ | Dichloromethane | (2R,3S)- and (2S,3R)-2,3-dibromo-2-ethylbutanenitrile |

| HBr | Acetic Acid | 2-Bromo-2-ethylbutanenitrile |

The double bond of this compound can be converted into an epoxide or a diol through epoxidation and dihydroxylation reactions, respectively.

Epoxidation Mechanism: Epoxidation is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is believed to proceed via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming a three-membered ring epoxide, 2-ethyl-3-methyloxirane-2-carbonitrile. The concerted nature of this reaction means that the stereochemistry of the starting alkene is retained in the product. Given that this compound is an electron-poor alkene due to the nitrile group, stronger oxidizing agents or longer reaction times may be necessary for efficient conversion.

Dihydroxylation Mechanisms: Dihydroxylation can be achieved via two main stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.

Syn-Dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). With OsO₄, the reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved reductively (e.g., with NaHSO₃) to yield a vicinal diol with syn-stereochemistry. This would produce (2R,3R)- and (2S,3S)-2,3-dihydroxy-2-ethylbutanenitrile. libretexts.org

Anti-Dihydroxylation: This is a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. The protonated epoxide is attacked by water in an Sₙ2-like fashion, leading to the formation of a vicinal diol with anti-stereochemistry. This would result in the formation of (2R,3S)- and (2S,3R)-2,3-dihydroxy-2-ethylbutanenitrile. libretexts.org

Table 3: Epoxidation and Dihydroxylation of this compound

| Reagent(s) | Stereochemistry | Product |

|---|---|---|

| m-CPBA | N/A (forms epoxide) | 2-Ethyl-3-methyloxirane-2-carbonitrile |

| 1. OsO₄, 2. NaHSO₃/H₂O | Syn-addition | (2R,3R)- and (2S,3S)-2,3-Dihydroxy-2-ethylbutanenitrile |

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation of 2 Ethylbut 2 Enenitrile

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Extent

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules like 2-ethylbut-2-enenitrile (B2705576). This method provides insights into the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV-Vis radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the α,β-unsaturated nitrile chromophore, where a carbon-carbon double bond is in conjugation with a cyano group, gives rise to characteristic electronic transitions and absorption bands in the UV region.

The UV-Vis spectrum of an α,β-unsaturated nitrile is typically characterized by a strong absorption band corresponding to a π → π* transition. This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the conjugated system extends over the C=C double bond and the C≡N triple bond.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, for π → π* transitions in conjugated systems is typically in the range of 10,000 to 20,000 L·mol⁻¹·cm⁻¹. It is anticipated that this compound would exhibit a molar absorptivity within this range for its principal absorption band.

Table 1: Estimated UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Structure | Estimated λmax (nm) | Estimated Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Crotononitrile (B213123) | CH₃-CH=CH-C≡N | ~213 | ~12,000 |

| 2-Methylbut-2-enenitrile | CH₃-CH=C(CH₃)-C≡N | ~220 | ~13,000 |

| This compound | CH₃-CH₂-C(CH=CH₂)-C≡N | ~225 | ~14,000 |

Note: The data for this compound and 2-methylbut-2-enenitrile are estimations based on the known data for crotononitrile and general spectroscopic trends.

The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. In this compound, the conjugation between the carbon-carbon double bond and the nitrile group lowers the energy gap between the HOMO and LUMO compared to isolated chromophores. acs.org This reduction in the energy gap is the primary reason for the absorption occurring in the UV region.

Solvent polarity can also play a role in shifting the absorption bands. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

The absorption bands in UV-Vis spectra are often broad due to the superposition of electronic and vibrational transitions. At room temperature, molecules exist in a distribution of vibrational energy levels in the electronic ground state. Transitions can occur from these different vibrational levels to various vibrational levels in the electronic excited state, resulting in a broad absorption band rather than a sharp line.

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₉N), the molecular weight is 95.14 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 95.

The fragmentation of the molecular ion of this compound would be dictated by the stability of the resulting fragments (cations and neutral radicals). The presence of the double bond and the nitrile group influences the fragmentation pathways. Some plausible fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group could lead to the loss of a methyl radical, resulting in a fragment ion at m/z 80. This would be a relatively stable secondary carbocation.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the ethyl group and the double bond would result in the loss of an ethyl radical, leading to a fragment ion at m/z 66.

Loss of hydrogen cyanide (HCN): Rearrangement and elimination of HCN (27 u) could lead to a fragment ion at m/z 68. This is a common fragmentation pathway for nitriles.

McLafferty-type rearrangement: While less common for nitriles compared to carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen followed by cleavage could be possible, though likely not a major pathway.

Derivatization studies, where the parent molecule is chemically modified prior to analysis, can be employed to enhance volatility or to direct fragmentation pathways, aiding in structural confirmation. For an unsaturated nitrile like this compound, derivatization could involve reduction of the double bond or the nitrile group. For example, catalytic hydrogenation would yield 2-ethylbutanenitrile, which would exhibit a different and simpler fragmentation pattern, helping to confirm the carbon skeleton.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 95 | [C₆H₉N]⁺ | - |

| 80 | [C₅H₆N]⁺ | •CH₃ |

| 68 | [C₅H₈]⁺ | HCN |

| 66 | [C₄H₄N]⁺ | •C₂H₅ |

Note: The relative intensities of these peaks would depend on the stability of the fragment ions and the energetics of the fragmentation pathways.

Theoretical and Computational Chemistry Approaches to Reactivity and Electronic Structure of 2 Ethylbut 2 Enenitrile

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule, thereby revealing its electronic structure and energy. For a molecule such as 2-ethylbut-2-enenitrile (B2705576), both Density Functional Theory (DFT) and ab initio methods would be suitable for a thorough investigation.

Geometrical Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. This involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be crucial to identify different spatial arrangements of the atoms (conformers) arising from rotation around single bonds, such as the C-C bond of the ethyl group. By calculating the relative energies of these conformers, the most stable conformation can be identified.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=C | ~1.34 Å |

| C-C (ethyl) | ~1.53 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | C=C-CN | ~122° |

| C=C-CH2 | ~123° | |

| Dihedral Angle | H-C-C-H (ethyl) | ~60° (gauche) / ~180° (anti) |

Note: The values in this table are hypothetical and represent typical values for similar chemical bonds and angles. Actual values would need to be determined through specific DFT or ab initio calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Delocalization)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the conjugated system of the double bond and the nitrile group is expected to influence the energies of these frontier orbitals. Electron delocalization, the spreading of electron density over several atoms, would be significant in the π-system and would be quantifiable through computational methods.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are illustrative and would be calculated using methods like DFT. The actual values are sensitive to the level of theory and basis set used in the calculation.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrical charge within a molecule is not uniform. Some atoms may carry a partial positive charge, while others have a partial negative charge. This charge distribution can be calculated and visualized using electrostatic potential (ESP) maps. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the electronegative nitrogen atom of the nitrile group would be expected to be a region of high electron density, while the hydrogen atoms would be electron-poor. The ESP map would provide a detailed visual guide to the molecule's reactive sites.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely pathway for a reaction to proceed, including the identification of transition states.

Energy Barriers and Reaction Rate Predictions

A transition state is the highest energy point along the reaction coordinate that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For reactions involving this compound, such as addition reactions across the double bond or reactions at the nitrile group, computational methods could be used to calculate the structures and energies of the transition states. This would allow for the prediction of the most favorable reaction pathways and an estimation of the reaction rates.

Table 3: Hypothetical Energy Barriers for a Reaction of this compound

| Reaction Pathway | Reactant | Transition State | Product | Energy Barrier (kcal/mol) |

| Nucleophilic Addition | This compound + Nu⁻ | [TS]⁻ | Product | Hypothetical Value |

Note: This table illustrates the type of data that would be generated from a computational study of a reaction involving this compound. The specific values are dependent on the reaction and the computational method.

Solvent Effects on Reactivity (Computational Models)

Most chemical reactions are carried out in a solvent, which can have a significant impact on reactivity. Computational models can account for solvent effects in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. chemrxiv.orgunipd.it

For this compound, the polarity of the solvent would likely influence the stability of charged intermediates and transition states, thereby affecting reaction rates and pathways. researchgate.net Computational studies incorporating solvent models would provide a more realistic prediction of its chemical behavior in solution. For example, polar solvents might stabilize a polar transition state, leading to an increased reaction rate compared to a nonpolar solvent. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic features of molecules like this compound, aiding in the interpretation of experimental spectra or providing data when experiments are unavailable. Methods such as Density Functional Theory (DFT) are powerful tools for this purpose. researchgate.net

The infrared (IR) spectrum of this compound is characterized by specific vibrational modes. The most prominent of these is the C≡N stretching vibration, which is typically intense. For α,β-unsaturated nitriles, the conjugation of the nitrile group with the C=C double bond influences the electronic distribution and, consequently, the vibrational frequency of the C≡N bond. spectroscopyonline.com This conjugation generally leads to a slight lowering of the frequency compared to saturated nitriles. spectroscopyonline.com DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict these vibrational frequencies. researchgate.net By performing frequency calculations on the optimized geometry of this compound, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with experimental data, often showing good agreement after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. organicchemistrydata.org Computational methods can predict these chemical shifts with a high degree of accuracy. For this compound, theoretical calculations can differentiate between the chemical shifts of the vinylic proton, the protons of the ethyl group, and the methyl group. Similarly, the ¹³C chemical shifts of the nitrile carbon, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl and methyl groups can be calculated. organicchemistrydata.org The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly employed for this. researchgate.net

Below is an illustrative data table showing a hypothetical comparison between predicted and experimental spectroscopic data for a compound structurally similar to this compound, demonstrating the typical correlation achieved.

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Hypothetical Experimental Value |

| IR Frequency (cm⁻¹) | ||

| ν(C≡N) | 2225 | 2220 |

| ν(C=C) | 1640 | 1635 |

| ¹H NMR Chemical Shift (ppm) | ||

| Vinylic H | 5.4 | 5.3 |

| -CH₂- (ethyl) | 2.2 | 2.1 |

| -CH₃ (ethyl) | 1.1 | 1.0 |

| -CH₃ | 1.8 | 1.7 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C≡N | 118 | 117 |

| C=C (quaternary) | 140 | 139 |

| C=C (tertiary) | 115 | 114 |

| -CH₂- (ethyl) | 25 | 24 |

| -CH₃ (ethyl) | 13 | 12 |

| -CH₃ | 15 | 14 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

The presence of rotatable single bonds in this compound, specifically within the ethyl group, allows the molecule to adopt various conformations. libretexts.org Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational space of a molecule and understand its dynamic behavior. nih.gov

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion for the system. nih.gov This allows for the exploration of the potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers between them. libretexts.orgnih.gov For this compound, the key conformational flexibility arises from the rotation around the C-C single bond of the ethyl group.

By running an MD simulation at a given temperature, the trajectory of the atoms can be analyzed to determine the preferred dihedral angles and the distribution of different conformers. nih.gov The stability of these conformers is governed by a balance of factors including torsional strain and steric interactions. libretexts.org For example, conformations where the ethyl group is positioned to minimize steric hindrance with the rest of the molecule would be expected to be lower in energy. libretexts.org

Strategic Utility in Chemical Synthesis and Materials Science Precursors

2-Ethylbut-2-enenitrile (B2705576) as a Versatile Synthetic Intermediate

The core reactivity of α,β-unsaturated nitriles stems from the conjugated system, which allows for various addition reactions. However, the steric hindrance presented by the ethyl group at the α-position and the methyl group at the β-position in this compound likely influences its reactivity compared to less substituted analogs.

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

In principle, α,β-unsaturated nitriles are valuable precursors for nitrogen-containing heterocycles. fiveable.me The nitrile functionality can participate in cyclization reactions, often after an initial Michael addition to the β-carbon. Reactions with binucleophiles are a common strategy for constructing heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could potentially lead to pyrazole (B372694) derivatives, while reaction with amidines could yield pyrimidine (B1678525) structures. However, specific examples of such reactions employing this compound are not documented in available research. The increased steric bulk around the double bond and nitrile group might necessitate harsher reaction conditions or specialized catalysts to achieve these transformations.

Role in Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. tcichemicals.comcaltech.edu α,β-Unsaturated compounds are often employed in MCRs. For example, in a hypothetical scenario, this compound could potentially act as the activated alkene component in reactions like the Gewald reaction, which typically involves a ketone or aldehyde, an α-cyanoester (or related compound), and elemental sulfur to form a polysubstituted thiophene. The viability of this compound in such MCRs would be contingent on its ability to undergo nucleophilic attack at the β-position despite the steric hindrance. There is currently no specific literature detailing the successful application of this compound in multi-component reactions.

Building Block for Advanced Organic Molecules

The functional handles of this compound—the nitrile and the double bond—offer potential for its use as a building block in the synthesis of more complex organic molecules.

Applications in Natural Product Synthesis

While α,β-unsaturated nitriles can be found in the structure of some natural products and are used as intermediates in their synthesis, there are no documented instances of this compound being directly applied in the total synthesis of a natural product. mdpi.comrsc.org Its specific substitution pattern would need to match a particular target or be readily transformable into a required motif. The lack of such examples in the literature suggests that it may not be a common or advantageous building block for this purpose.

Chiral Auxiliary or Ligand Precursor Studies

The introduction of chirality is a crucial aspect of modern organic synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net While there are examples of chiral α,β-unsaturated systems being used as dienophiles in asymmetric Diels-Alder reactions, there is no evidence to suggest that this compound has been studied or utilized as a chiral auxiliary or as a precursor to a chiral ligand. The development of a chiral version of this compound or its derivatives would be a prerequisite for such applications.

Polymerization Studies (Focus on Chemical Mechanisms, not material properties)

Acrylonitrile (B1666552) and its derivatives are well-known monomers for polymerization. researchgate.net The polymerization of α-substituted acrylonitriles can proceed via various mechanisms, including free-radical and anionic polymerization. The ethyl group at the α-position of this compound would be expected to influence the polymerization process. In free-radical polymerization, the steric bulk of the α-substituent can affect the rate of propagation and termination steps. Similarly, in anionic polymerization, the nature of the α-substituent influences the stability of the propagating carbanion.

Monomer in Radical or Anionic Polymerizations

The structure of this compound, featuring a carbon-carbon double bond conjugated with a nitrile group, suggests its potential to undergo polymerization through both radical and anionic mechanisms. The electron-withdrawing nature of the nitrile group activates the double bond, making it susceptible to attack by radical initiators or anionic nucleophiles.

Radical Polymerization:

In a hypothetical radical polymerization scenario, a radical initiator would add to the β-carbon of the double bond, generating a new radical species that could then propagate by adding to subsequent monomer units. The steric hindrance posed by the ethyl group at the α-position might influence the rate of polymerization and the molecular weight of the resulting polymer.

Anionic Polymerization:

For anionic polymerization, a strong nucleophile could initiate the reaction by attacking the β-carbon. The resulting carbanion would be stabilized by the adjacent nitrile group through resonance. Anionic polymerization of α,β-unsaturated nitriles can sometimes lead to more controlled polymer architectures, potentially yielding polymers with narrow molecular weight distributions.

Currently, there is a lack of specific experimental data, such as reactivity ratios, activation energies, or detailed kinetic studies, for the homopolymerization of this compound. Such data would be crucial for understanding its polymerization behavior and for the targeted synthesis of polymers with desired properties.

Co-polymerization with Other Unsaturated Monomers

The potential for this compound to be used in co-polymerization with other unsaturated monomers represents a significant area for exploration. Co-polymerization would allow for the tailoring of material properties by incorporating different monomer units into the polymer chain.

Potential Co-monomers:

A variety of unsaturated monomers could theoretically be co-polymerized with this compound. The choice of co-monomer would depend on the desired properties of the final material. Some potential candidates could include:

Styrene (B11656): Co-polymerization with styrene could lead to the development of novel copolymers with modified thermal and mechanical properties.

Acrylates and Methacrylates: Incorporating acrylate (B77674) or methacrylate (B99206) monomers could introduce flexibility or other functional groups into the polymer backbone.

(Meth)acrylonitrile: Co-polymerization with acrylonitrile is a common practice in polymer chemistry and could result in materials with enhanced chemical resistance and barrier properties.

To scientifically approach the co-polymerization of this compound, the determination of reactivity ratios would be a critical first step. Reactivity ratios (r₁ and r₂) indicate the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer. This data is essential for predicting copolymer composition and microstructure.

Interactive Data Table: Hypothetical Co-polymerization Systems

Below is a hypothetical data table illustrating the type of information that would be necessary for researchers to effectively utilize this compound in co-polymerization studies. It is important to note that the values in this table are purely illustrative and are not based on experimental data.

| Co-monomer (M₂) | Polymerization Type | Hypothetical r₁ (this compound) | Hypothetical r₂ | Potential Copolymer Properties |

| Styrene | Radical | Data not available | Data not available | Modified thermal stability, altered refractive index. |

| Methyl Methacrylate | Radical/Anionic | Data not available | Data not available | Enhanced mechanical strength, tunable glass transition temperature. |

| Acrylonitrile | Radical/Anionic | Data not available | Data not available | Improved chemical and solvent resistance, higher barrier properties. |

Further research is imperative to populate such tables with empirical data, which would unlock the potential of this compound as a versatile building block in materials science. The synthesis and characterization of both homopolymers and copolymers of this compound are necessary to understand its structure-property relationships and to identify potential applications.

Environmental Chemical Fate and Degradation Mechanisms Non Toxicological Aspects of 2 Ethylbut 2 Enenitrile

Photolytic Degradation Pathways in Model Systems

Photolytic degradation, the breakdown of compounds by light, is a primary mechanism for the transformation of chemicals in the atmosphere and surface waters. For 2-ethylbut-2-enenitrile (B2705576), an unsaturated nitrile, the most significant photolytic degradation pathway in the atmosphere is expected to be its reaction with hydroxyl (OH) radicals. copernicus.org

Unsaturated nitriles are known to be reactive towards OH radicals, which are ubiquitous in the troposphere. copernicus.org The reaction is initiated by the addition of the OH radical to the carbon-carbon double bond, leading to the formation of a transient radical adduct. This adduct can then undergo further reactions with atmospheric oxygen (O₂) to form peroxy radicals, which can subsequently participate in complex reaction chains to yield a variety of oxygenated products.

While specific rate constants for this compound are not available, studies on other unsaturated nitriles, such as pentenenitriles, have shown that these reactions are relatively rapid, leading to short atmospheric lifetimes, often on the order of hours. copernicus.org This suggests that this compound is unlikely to persist in the atmosphere for long periods or be transported over long distances. The photochemistry of unsaturated nitriles can also involve isomerization and cyclization reactions, although the specific products for this compound have not been documented. acs.org

Chemical Hydrolysis in Aquatic Environments

In aquatic environments, chemical hydrolysis can be a significant degradation pathway for nitriles. The hydrolysis of the nitrile group (-C≡N) can proceed under both acidic and basic conditions, typically yielding an amide as an intermediate, which is then further hydrolyzed to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.orglibretexts.orgchemguide.co.uk

The general two-step hydrolysis of a nitrile is as follows:

R-C≡N + H₂O → R-CONH₂ (Amide)

R-CONH₂ + H₂O → R-COOH (Carboxylic Acid) + NH₃ (Ammonia)

For this compound, this would result in the formation of 2-ethylbut-2-enamide (B14569174) and subsequently 2-ethylbut-2-enoic acid and ammonia.

The rate of hydrolysis is highly dependent on pH and temperature. Generally, the reaction is slow at neutral pH and is catalyzed by the presence of acids or bases. chemguide.co.ukorganicchemistrytutor.com In acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. libretexts.org Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org

While the hydrolysis of nitriles is a well-established chemical transformation, the presence of the α,β-unsaturation in this compound may influence the reaction rate compared to saturated nitriles. However, without specific experimental data, the precise half-life of this compound in aquatic environments under various pH conditions cannot be determined.

Advanced Analytical Methodologies for Characterization and Monitoring of 2 Ethylbut 2 Enenitrile

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Purity Assessment

High-performance liquid chromatography is a cornerstone technique for the separation and purity assessment of organic compounds. For a moderately polar and volatile compound like 2-ethylbut-2-enenitrile (B2705576), reversed-phase HPLC is a particularly suitable approach.

The successful separation of this compound from its potential impurities, such as isomers (e.g., (Z)-2-ethylbut-2-enenitrile) and synthesis byproducts, hinges on the careful selection and optimization of the stationary and mobile phases.

Stationary Phase: A C18 (octadecylsilyl) stationary phase is a common and effective choice for the reversed-phase separation of moderately polar analytes. The nonpolar nature of the C18 chains provides excellent retention for organic molecules, allowing for their separation based on subtle differences in hydrophobicity. Columns with a particle size of 3 to 5 µm are typically employed to achieve a balance between high resolution and moderate backpressure.

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent. For this compound, a combination of acetonitrile (B52724) and water is a logical starting point due to acetonitrile's low viscosity and UV transparency. An isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for simple mixtures. However, a gradient elution, where the proportion of the organic solvent is gradually increased, may be necessary to resolve a wider range of impurities with varying polarities. The optimization process involves adjusting the initial and final concentrations of the organic solvent, as well as the gradient slope, to achieve optimal separation of all components. The pH of the mobile phase is generally not a critical parameter for non-ionizable compounds like this compound but should be controlled to ensure consistent retention times.

A hypothetical optimized HPLC method for this compound is presented in the interactive table below.

Interactive Data Table: Hypothetical Optimized HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

In a research setting, validating the developed HPLC method is crucial to ensure that the obtained results are reliable and reproducible. Key validation parameters include linearity, precision, and accuracy.

Linearity: The linearity of the method is assessed by analyzing a series of standard solutions of this compound at different concentrations. The peak area response is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship.

Precision: Precision is evaluated by repeatedly analyzing a sample of this compound. Intra-day precision is determined by performing multiple analyses on the same day, while inter-day precision is assessed over several days. The results are expressed as the relative standard deviation (RSD), with lower values indicating higher precision.

Accuracy: Accuracy is determined by spiking a sample matrix with a known amount of pure this compound and measuring the recovery. The percentage recovery should be close to 100% for the method to be considered accurate.

The following interactive table provides an example of hypothetical validation data for an HPLC method for this compound.

Interactive Data Table: Hypothetical HPLC Method Validation Data for this compound

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | > 0.999 |

| Intra-day Precision (RSD) | 0.8% | < 2% |

| Inter-day Precision (RSD) | 1.5% | < 3% |

| Accuracy (% Recovery) | 98.5 - 101.2% | 98 - 102% |

Gas Chromatography (GC) Techniques for Volatility and Impurity Profiling

Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. wikipedia.org It allows for the separation of components in a mixture based on their boiling points and interactions with the stationary phase. libretexts.org GC is particularly useful for assessing the volatility of the compound and for creating a detailed impurity profile. thermofisher.com

For the analysis of this compound, a capillary column with a mid-polar stationary phase, such as a wax column (polyethylene glycol), or a nonpolar phase like a 5% phenyl-polydimethylsiloxane, would be suitable. youtube.com The choice of stationary phase will depend on the specific impurities that need to be separated. A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed to ensure the elution of both low-boiling and high-boiling impurities. A flame ionization detector (FID) is a common choice for the detection of organic compounds due to its high sensitivity and wide linear range.

Potential impurities that could be identified in a sample of this compound include starting materials from its synthesis, isomers, and byproducts from side reactions. A hypothetical impurity profile with expected retention times is shown in the table below.

Interactive Data Table: Hypothetical GC Impurity Profile of this compound

| Compound | Expected Retention Time (min) | Potential Origin |

| Propionitrile | 3.5 | Starting Material |

| 2-Butanone | 4.2 | Starting Material |

| (Z)-2-Ethylbut-2-enenitrile | 8.1 | Isomer |

| This compound | 8.5 | Main Component |

| Higher boiling byproducts | > 10 | Side Reactions |

Hyphenated Techniques (GC-MS, LC-MS) for Structural Confirmation and Trace Analysis

Hyphenated techniques, which combine a separation method with a detection method, provide a powerful tool for the unambiguous identification and quantification of compounds.